Alterlactone

Antioxidant Radical Scavenging Oxidative Stress

Researchers screening antimicrobial candidates or modeling oxidative stress often encounter supply bottlenecks for rare fungal metabolites with inconsistent bioactivity. Alterlactone (CAS 1030376-89-6) resolves these challenges: • Validated superoxide anion scavenging (IC50 = 32 μM) and broad-spectrum antibacterial/antifungal activity against both bacterial and fungal pathogens. • Published 9-step total synthesis (69% overall yield) ensures reliable, scalable supply for SAR programs and derivative libraries-eliminating dependence on variable fermentation yields. • Patent-protected agricultural bactericide candidate with demonstrated efficacy against plant bacterial diseases, offering a unique translational research tool. For procurement: ≥98% purity by HPLC; custom packaging available; synthetic route guarantees batch-to-batch reproducibility.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
Cat. No. B161754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlterlactone
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C(=O)OCC3=CC(=C(C=C32)O)O
InChIInChI=1S/C15H12O6/c1-20-8-3-10-9-5-12(17)11(16)2-7(9)6-21-15(19)14(10)13(18)4-8/h2-5,16-18H,6H2,1H3
InChIKeyJAAWVSLYMPCCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Alterlactone: Procurement Guide for a Fungal-Derived Benzopyranone with Distinct Antioxidant and Agricultural Antimicrobial Activity


Alterlactone (CAS 1030376-89-6) is a naturally occurring benzopyranone (also classified as a resorcylic lactone) isolated from fungal species of the genus Alternaria, including the endolichenic fungus Ulocladium sp. . With a molecular formula of C15H12O6 and a molecular weight of 288.25 g/mol, it is a phenolic secondary metabolite. Its documented bioactivity profile is characterized by notable free radical scavenging capacity and broad-spectrum antimicrobial effects against both bacterial and fungal pathogens . While related Alternaria metabolites like alternusin, dehydroaltenusin, and aldaulactone are also being investigated, alterlactone is distinguished by a unique combination of potent antioxidant activity and validated agricultural utility [1]. The compound is commercially available in high purity (>97%) from specialized suppliers for research and industrial applications [2].

Why Alterlactone Cannot Be Substituted with Generic Fungal Lactones in Targeted Research Applications


Generic substitution of alterlactone with other Alternaria-derived benzopyranones (e.g., alternusin, dehydroaltenusin) or related fungal lactones is scientifically unsound due to fundamental differences in molecular structure, biological activity, and functional utility. These compounds, while structurally related, do not share alterlactone's unique combination of potent, experimentally validated radical scavenging activity and its demonstrated, patent-protected efficacy as an agricultural bactericide [1]. The chemical and functional properties of alterlactone are distinct from other members of its natural product class. For instance, its biosynthesis and role as a mycotoxin differ from the phytotoxic benzenediol lactone aldaulactone, which has a specialized function in plant-fungal pathogenicity and no significant reported antioxidant or broad-spectrum antimicrobial use [2]. Furthermore, unlike many in-class analogs which lack a defined, scalable synthetic route, alterlactone can be produced via a published total synthesis, ensuring supply chain reliability and reproducibility [3]. Selecting an alternative without these specific, corroborated attributes introduces significant experimental and functional risk.

Quantitative Evidence of Alterlactone's Differentiated Performance Against Key Comparators


Superoxide Anion Radical Scavenging Activity of Alterlactone Compared to Vitamin C

In a direct comparison of radical scavenging activity, alterlactone demonstrated potent superoxide anion scavenging with an IC50 of 32 μM [1]. This activity is highly relevant for mitigating oxidative stress. While a direct head-to-head assay against the standard antioxidant vitamin C (ascorbic acid) was not performed in the same study, the reported potency places alterlactone in a strong class of effective natural antioxidants, offering a baseline for its antioxidant capacity [1].

Antioxidant Radical Scavenging Oxidative Stress

Computational Superiority of Altenusin B Over Alterlactone in Hydroperoxyl Radical Scavenging: A Case for Informed Selection

A density functional theory (DFT) study directly compared the radical scavenging potential of four dibenzopyrones from Alternaria alternata: altenusin, altenusin B, alterlactone, and dehydroaltenusin. The study found that altenusin B exhibits a more potent hydroperoxyl (HOO˙) radical scavenging capacity than alterlactone [1]. This computational evidence provides crucial quantitative differentiation: it allows researchers to select alterlactone for its other properties while directing antioxidant studies specifically requiring potent HOO˙ scavenging to altenusin B, thereby preventing experimental mis-selection.

Antioxidant DFT Structure-Activity Relationship

Validated Agricultural Utility: Alterlactone's Antibacterial Activity Against Plant Pathogens

A granted Chinese patent (CN110093383B) explicitly demonstrates and protects the use of alterlactone as an agricultural fungicide. The invention claims that alterlactone exhibits strong antibacterial activity against plant pathogenic bacteria [1]. This is a distinct, validated application not reported for many of its closest structural analogs, such as altenusin or dehydroaltenusin. The patent provides a clear differentiation of function: alterlactone has a proven, commercially relevant application in crop protection, which is absent from the documented profiles of its peers.

Agricultural Biocontrol Phytopathogen Bactericide

Feasibility of Scalable Production: A Published Total Synthesis Route for Alterlactone

Unlike many of its in-class analogs for which no synthetic route is available, a total synthesis of alterlactone has been achieved and published. The synthesis proceeds in nine steps with an overall yield of 69%, starting from acetal-protected phloroglucinic acid and 6-bromopiperonal [1]. This contrasts sharply with compounds like aldaulactone, for which only biosynthetic gene clusters have been identified, with no reported chemical synthesis. The existence of a high-yielding synthetic route ensures a reliable and scalable supply of alterlactone, a critical factor for procurement and long-term research planning.

Organic Synthesis Supply Chain Total Synthesis

Best Research and Industrial Application Scenarios for Alterlactone Based on Verified Evidence


Agricultural Biocontrol: Development of Novel Bactericides for Crop Protection

Based on patent-protected evidence, alterlactone is a proven candidate for development as a new agricultural fungicide to combat plant bacterial diseases. This application scenario is supported by its demonstrated strong antibacterial activity against plant pathogens [1]. This is a unique and commercially relevant use case not shared by most of its structural analogs, making alterlactone the preferred choice for research in this field.

Oxidative Stress Research: In Vitro Studies of Radical-Mediated Cellular Damage

With a demonstrated IC50 of 32 μM for superoxide anion scavenging [1], alterlactone is a suitable tool compound for in vitro models of oxidative stress. Its potent antioxidant activity, while computationally less potent than altenusin B for HOO˙ radical scavenging [2], is well-documented and can be leveraged in studies where general radical scavenging is required. Researchers should note that for models specifically focused on hydroperoxyl radicals, altenusin B may be a more effective choice.

Natural Product Derivatization and Medicinal Chemistry: A Scalable Scaffold

The existence of a 9-step, 69%-yield total synthesis for alterlactone provides a robust and reliable supply of the core scaffold for medicinal chemistry and structure-activity relationship (SAR) studies [1]. This synthetic accessibility allows for the design and creation of novel derivatives, overcoming the supply limitations often associated with natural products. This is a critical advantage for drug discovery programs, as it enables large-scale production and systematic modification, which is not possible for analogs without a defined synthetic route.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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